

# Application Note: High-Yield Isolation of Granaticinic Acid from *Streptomyces thermoviolaceus* NT1

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## Compound of Interest

Compound Name: *Granaticinic acid*

Cat. No.: B15565849

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## Abstract

**Granaticinic acid**, a pyranonaphthoquinone metabolite, is recognized for its significant broad-spectrum antibacterial properties, including activity against drug-resistant pathogens like MRSA.[1][2] This document provides a comprehensive protocol for the isolation and purification of **Granaticinic acid** from the endophytic bacterium *Streptomyces thermoviolaceus* NT1. The methodology details optimized fermentation conditions that can enhance product yield over 3-fold, followed by a robust extraction and column chromatography purification scheme.[2] This protocol is designed to be a valuable resource for researchers in natural product chemistry, microbiology, and antibiotic drug development.

## Introduction

The genus *Streptomyces* is a prolific source of bioactive secondary metabolites, including a majority of the antibiotics used today.[3][4] *Streptomyces thermoviolaceus*, in particular, is known to produce granaticins, a class of pigmented antibiotics.[3][5] The NT1 strain, an endophyte isolated from the medicinal plant *Catharanthus roseus*, is notable for producing **Granaticinic acid** as its primary antimicrobial component.[1][2] This simplifies the purification process compared to other strains that produce a mixture of granaticin derivatives.[2][3] The compound has demonstrated potent antagonism against both Gram-positive and Gram-

negative bacteria, making it a promising candidate for further pharmaceutical investigation.<sup>[1]</sup>  
<sup>[2]</sup> This application note outlines a validated protocol from bacterial culture to purified compound.

## Materials and Equipment

### 2.1 Bacterial Strain and Media

- *Streptomyces thermoviolaceus* NT1 (GenBank Accession No. KJ486841)<sup>[3]</sup>
- ISP2 (International Streptomyces Project 2) Medium
- Tryptic Soy Agar
- Glycerol (30% sterile solution)
- Reagents for Gram staining

### 2.2 Fermentation & Extraction

- Erlenmeyer flasks (250 mL, 500 mL, 2 L)
- Rotary shaker incubator
- Centrifuge and appropriate centrifuge tubes (capable of 12,000 rpm)
- Whatman No. 1 filter paper
- Separatory funnel
- Rotary evaporator
- Solvents: Ethyl acetate, Chloroform, Methanol, Hexane (all analytical grade)

### 2.3 Purification & Analysis

- Silica gel for column chromatography (230-400 Å mesh)<sup>[1]</sup>
- Glass chromatography column

- Thin-Layer Chromatography (TLC) plates (silica gel)
- UV lamp for TLC visualization
- HPLC system
- Mass Spectrometer (MS)
- NMR Spectrometer

## Experimental Protocols

### 3.1 Protocol A: Bacterial Culture and Maintenance

- Strain Maintenance: Maintain the *Streptomyces thermoviolaceus* NT1 strain in ISP2 broth supplemented with 30% glycerol for long-term storage at -20°C.[3]
- Activation: To activate the strain, streak a small amount of the glycerol stock onto an ISP2 agar plate.
- Incubation: Incubate the plate at 28°C for 10-14 days, or until characteristic aerial mycelia and spores are formed.[1]
- Seed Culture Preparation: Inoculate a 250 mL flask containing 30 mL of ISP2 broth with a 1 cm diameter agar plug from the mature plate.[1]
- Incubation: Incubate this seed culture at 28°C for 3 days on a rotary shaker at 150 rpm.[1][3]

### 3.2 Protocol B: Production of **Granaticinic Acid** via Fermentation

- Secondary Culture: Transfer 5% (v/v) of the primary seed culture into a 500 mL flask containing 100 mL of ISP2 broth. Incubate for an additional 3 days under the same conditions (28°C, 150 rpm).[1]
- Production Culture: Inoculate a 2 L flask containing 1.5 L of optimized ISP2 medium with 5% (v/v) of the secondary seed culture.[1][2]

- Optimized Medium: ISP2 medium with pH adjusted to 7.02, supplemented with glucose to a final concentration of 0.38%.[\[2\]](#)
- Fermentation: Incubate the production culture for 10 days at an optimized temperature of 36.5°C on a rotary shaker at 150 rpm.[\[1\]](#)[\[2\]](#)

### 3.3 Protocol C: Extraction of Crude **Granaticinic Acid**

- Mycelia Separation: After the 10-day incubation period, harvest the culture broth. Separate the bacterial mycelia from the culture medium by filtration through Whatman No. 1 filter paper.[\[1\]](#)
- Clarification: Centrifuge the resulting cell-free culture filtrate at 12,000 rpm for 15 minutes to remove any remaining cells and debris.[\[1\]](#)
- Solvent Extraction: Transfer the clarified supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15-20 minutes. Allow the layers to separate.
- Collection: Collect the upper ethyl acetate layer, which contains the **Granaticinic acid**.
- Concentration: Concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator to obtain the crude solid residue.

### 3.4 Protocol D: Purification by Silica Gel Column Chromatography

- Column Preparation: Prepare a silica gel column (230-400 Å mesh) using a suitable solvent system, such as hexane.[\[1\]](#)
- Sample Loading: Dissolve the crude residue from Protocol C in a minimal amount of chloroform (e.g., 5 mL), adsorb it onto a small amount of silica gel, and allow it to dry. Carefully load the dried, adsorbed sample onto the top of the prepared column.[\[1\]](#)
- Fractionation: Elute the column with a gradient solvent system to separate the components.[\[1\]](#)
  - Step 1 (Less Polar): Start with a graded mixture of hexane-chloroform, progressively increasing the polarity (e.g., 60:0, 50:10, 30:30, 10:50, 0:60).[\[1\]](#)

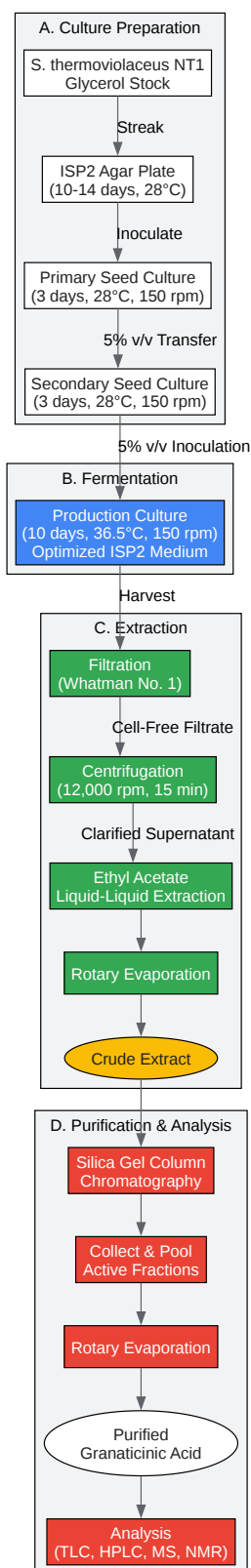
- Step 2 (More Polar): Follow with a chloroform-methanol gradient, again increasing polarity (e.g., 60:0, 55:5, 50:10, 40:20, 30:30, 20:40, 0:60).[\[1\]](#)
- Fraction Collection: Collect fractions of approximately 60 mL each.[\[1\]](#)
- Activity Monitoring: Monitor the fractions for antibacterial activity using a disk diffusion assay or for the presence of the target compound using TLC. Pool the active fractions containing the pure compound.
- Final Concentration: Evaporate the solvent from the pooled active fractions to yield purified **Granaticinic acid**.

## Data Presentation

Optimization of fermentation parameters has been shown to significantly increase the final yield of **Granaticinic acid**.[\[2\]](#)

Condition	Glucose (%)	pH	Temperature (°C)	Incubation (days)	Yield (mg/L)	Fold Increase
Un-optimized	-	~7.2	35	10	18.64	1.0x
Optimized <a href="#">[2]</a>	0.38	7.02	36.53	10	61.35	3.3x

## Visualization of Experimental Workflow



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Caption: Workflow for the isolation and purification of **Granaticinic acid**.

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